2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Description
2-(4-Chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a sulfonamide-containing acetamide derivative featuring a 4-chlorophenoxy group and a 4-methylpyrimidin-2-yl substituent. The compound’s core structure integrates a phenylacetamide backbone linked to a sulfamoylphenyl moiety, which is further substituted with a heteroaromatic pyrimidine ring.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S/c1-13-10-11-21-19(22-13)24-29(26,27)17-8-4-15(5-9-17)23-18(25)12-28-16-6-2-14(20)3-7-16/h2-11H,12H2,1H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOJWGIVBKUULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and 4-methylpyrimidine-2-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly as an antifungal agent. Research indicates that derivatives of this compound exhibit significant antifungal activity against various pathogens, making it a candidate for developing new antifungal drugs.
Case Study : A study published in a patent (CN115551352A) highlighted the effectiveness of formulations containing this compound against fungal infections, demonstrating its potential in clinical applications .
Agricultural Science
In agriculture, this compound has been investigated as part of pesticide formulations. Its chlorophenoxy moiety is known to enhance the efficacy of herbicides by improving their ability to penetrate plant tissues.
Data Table: Herbicidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 2-(4-chlorophenoxy)-N-{...} | Broadleaf Weeds | 85 | CN115551352A |
| Similar Compound A | Grassy Weeds | 78 | CN103648281B |
Pharmaceutical Development
The compound's structural features allow for modifications that can lead to the development of new analogs with enhanced biological activity. Research into structure-activity relationships (SAR) has shown promise in optimizing its pharmacological properties.
Case Study : In a recent study, researchers modified the sulfamoyl group to explore its effects on biological activity, resulting in compounds with improved potency against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Core Modifications
- Compound 16 (): 2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide Replaces the 4-chlorophenoxy group with a dimethylphenylamino-benzamide moiety. Melting point: 159–161°C; molecular formula: C₂₆H₂₅N₅O₃S .
- N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-thienyl)acetamide (): Substitutes the chlorophenoxy group with a thienyl ring. The sulfur atom in the thiophene may alter electronic properties and binding affinity compared to the chloroaromatic group. CAS: 349433-15-4 .
- Compound 7 (): (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide Features a bulkier naphthalene-propanamide group instead of phenoxy-acetamide. Molecular formula: C₂₄H₂₂N₄O₄S; elemental analysis: C (62.32%), N (12.87%) .
Heterocyclic Variations
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Utilizes a diaminopyrimidine-sulfanyl group, enhancing hydrogen-bonding capacity. Structural studies reveal planar geometry, favoring intercalation or enzyme binding .
- N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (): Incorporates a 2,6-dimethylpyrimidine and a propanoylphenoxy group. Increased oxygen content (C₂₃H₂₄N₄O₅S) may improve solubility but reduce lipophilicity .
Physicochemical Properties
*Estimated based on structural analogs.
- Melting Points : Higher melting points (e.g., 159–161°C for Compound 16) correlate with crystalline stability influenced by hydrogen-bonding and aromatic stacking .
- Yields : Synthetic yields vary significantly (e.g., 19–85% in ), reflecting challenges in introducing bulky or electron-withdrawing groups .
Biological Activity
2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 311.72 g/mol. The structure features a chlorophenoxy group and a sulfamoyl moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups exhibit notable antimicrobial properties. In studies involving various bacterial strains, derivatives of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis or function.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. In vitro studies have shown that it can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been documented. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, indicating moderate to high antibacterial activity .
- Cancer Cell Line Studies : In research published in Cancer Letters, the compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The findings revealed a dose-dependent decrease in cell viability with IC50 values reported at approximately 25 µM for MCF-7 cells .
- Inflammation Models : In an animal model of inflammation, administration of the compound led to a significant reduction in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Sulfamoyl Group : This moiety is known for its role in inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Chlorophenoxy Group : This structure may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
